molecular formula C9H12N2O2 B15265574 Methyl 3-hydrazinyl-2-methylbenzoate

Methyl 3-hydrazinyl-2-methylbenzoate

Cat. No.: B15265574
M. Wt: 180.20 g/mol
InChI Key: VRULSNMWWDBTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydrazinyl-2-methylbenzoate ( 1388057-36-0) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a benzoate ester core that is substituted with both a methyl group and a hydrazinyl group, making it a versatile intermediate for synthetic organic chemistry . The presence of the hydrazine functional group is particularly significant, as it is a key reactant in the synthesis of various nitrogen-containing heterocycles and serves as a cornerstone in medicinal chemistry for the development of novel molecules . As a building block, it can be utilized in the research and development of pharmaceuticals and agrochemicals. The structural data, including its SMILES notation (O=C(OC)C1=CC=CC(NN)=C1C), provides researchers with essential information for compound characterization and further computational study . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-7(9(12)13-2)4-3-5-8(6)11-10/h3-5,11H,10H2,1-2H3

InChI Key

VRULSNMWWDBTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate typically involves the nitration of methyl 3-methylbenzoate followed by reduction and subsequent hydrazine substitution. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride . The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is converted to a hydrazinyl group using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Hydrazine hydrate is used for the substitution reactions.

Major Products Formed

    Oxidation: Azides and nitroso compounds.

    Reduction: Amines.

    Substitution: Various hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinyl-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2-Fluoro-3-Hydrazinylbenzoate Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN₂O₂
  • Key Differences : Fluorine substitution at position 2 instead of methyl.
  • Impact : The electronegative fluorine enhances reactivity and selectivity in drug synthesis, particularly in metal-catalyzed C–H bond functionalization, due to stronger electronic withdrawal compared to the methyl group .
Methyl 3-Hydrazinylbenzoate Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Key Differences : Lacks the 2-methyl group.
  • Impact : Reduced steric hindrance may increase solubility but decrease lipophilicity compared to the 2-methyl analogue, affecting pharmacokinetic properties .
Ethyl 3-{2-[(3-Methyl-1H-Indol-2-yl)Carbonyl]Hydrazinylidene} Butanoate
  • Molecular Formula : C₁₆H₁₈N₄O₃
  • Key Differences : Incorporates an indole ring and hydrazinylidene (C=N–NH) group.

Functional Analogues

Hydrazones Derived from Chloro-Substituted Benzaldehydes
  • Structure : R–C=N–NH–Ar (Ar = aryl).
  • Key Differences : Schiff base (imine) linkage instead of a free hydrazinyl group.
  • Impact : Hydrazones exhibit superior metal-chelating properties, making them suitable for catalysis or antimicrobial applications, unlike the parent hydrazinyl benzoate’s role as a synthetic intermediate .
Benzimidazole-Based Hydrazides (e.g., Compounds 3a-3b)
  • Structure : Benzohydrazide derivatives with benzimidazole cores.
  • Key Differences : Larger aromatic systems with fused rings.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents CCS [M+H]⁺ (Ų) Key Application
Methyl 3-hydrazinyl-2-methylbenzoate C₉H₁₂N₂O₂ 2-methyl, 3-hydrazinyl 138.2 Drug intermediate
Methyl 2-fluoro-3-hydrazinylbenzoate HCl C₉H₁₁ClFN₂O₂ 2-fluoro, 3-hydrazinyl N/A Selective C–H activation
Ethyl 3-{2-[(3-methylindol-2-yl)carbonyl]hydrazinylidene} butanoate C₁₆H₁₈N₄O₃ Indole, hydrazinylidene N/A Antimicrobial agents

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